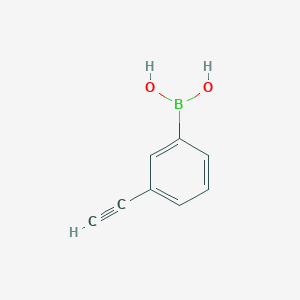

(3-Ethynylphenyl)boronic acid

Description

Overview of Boronic Acid Chemistry in Modern Synthesis

Boronic acids, organoboron compounds characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic synthesis. nih.govwiley-vch.de Their unique properties, including stability, low toxicity, and versatile reactivity, have established them as crucial building blocks in numerous chemical transformations. nih.gov Structurally, boronic acids possess a vacant p-orbital on the sp²-hybridized boron atom, rendering them mild Lewis acids. wiley-vch.de This electronic feature is central to their reactivity, particularly in the formation of boronate complexes. The first isolation of a boronic acid, specifically ethylboronic acid, was reported by Edward Frankland in 1860. wiley-vch.de However, their widespread application in synthesis surged with the advent of palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands as a cornerstone of modern C-C bond formation, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. wikipedia.orglibretexts.org This reaction's success is partly due to the favorable characteristics of boronic acids, which are generally stable to air and moisture and compatible with a wide array of functional groups. organic-chemistry.org Beyond cross-coupling, boronic acids participate in a diverse range of reactions, including Chan-Evans-Lam coupling for C-O and C-N bond formation, and as catalysts in various organic transformations. mdpi.com Their derivatives, such as boronic esters, offer alternative reactivity and are often used to modulate stability or solubility. wiley-vch.de

Significance of Ethynyl (B1212043) and Phenyl Functionalities in Chemical Building Blocks

The ethynyl (–C≡C–) and phenyl (–C₆H₅) groups are fundamental functionalities in the design of chemical building blocks for materials science and medicinal chemistry. The phenyl ring provides a rigid scaffold and is a core component of many conjugated systems, which are essential for developing organic electronic materials. researchgate.net Its ability to participate in π-stacking interactions influences the solid-state packing and bulk properties of materials.

The ethynyl group is a versatile and reactive moiety. Its linear geometry is crucial for constructing rigid, rod-like molecular architectures, a key feature in the design of oligo(phenylene ethynylene)s and other conjugated polymers used in molecular electronics and photonic devices. researchgate.net The terminal alkyne is particularly valuable as it can undergo a variety of transformations, most notably the Sonogashira coupling, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is a powerful method for constructing complex π-conjugated systems. nih.gov Furthermore, the ethynyl group serves as a "click handle" in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and specific linking of molecular fragments. mdpi.com

Historical Context of (3-Ethynylphenyl)boronic Acid within Organoboron Compounds

While the first synthesis of a boronic acid dates back to 1860, the development of functionalized arylboronic acids like this compound is a more recent advancement, driven by the demands of modern synthetic chemistry. wiley-vch.denih.gov The emergence of such bifunctional molecules is intrinsically linked to the development of powerful cross-coupling methodologies. The ability to synthesize molecules containing both a boronic acid and a reactive alkyne on the same phenyl ring was enabled by the refinement of reactions like the Sonogashira coupling. nih.gov

The synthesis of ethynylphenyl boronic acids typically involves the palladium-catalyzed coupling of a halophenylboronic acid (or its protected ester form) with a protected or terminal alkyne. This approach allows for the selective formation of the C(sp)-C(sp²) bond without disturbing the boronic acid moiety. The development of robust catalytic systems that tolerate both functional groups was a critical step, enabling the preparation of these valuable building blocks. These compounds, including the 3-substituted isomer, became sought-after reagents for the modular synthesis of complex organic materials and potential pharmaceutical agents, where the two functional groups can be addressed in subsequent, orthogonal chemical steps. mdpi.comrsc.org

Properties

IUPAC Name |

(3-ethynylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWSMYJBXIZVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855625 | |

| Record name | (3-Ethynylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189127-05-6 | |

| Record name | (3-Ethynylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynylphenyl Boronic Acid and Derivatives

Established Synthetic Routes for (3-Ethynylphenyl)boronic Acid

The preparation of this compound can be accomplished through several reliable and well-documented methods. These routes typically involve the formation of a carbon-boron bond at the meta-position of an ethynylbenzene precursor.

A foundational method for synthesizing arylboronic acids involves the use of Grignard reagents. chemicalbook.com This strategy is applicable to the synthesis of this compound, typically starting from a corresponding aryl halide such as 3-bromophenylacetylene. The process begins with the formation of a phenylmagnesium halide by reacting the aryl halide with magnesium metal. chemicalbook.comgoogle.com This organometallic intermediate is then treated with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, which acts as the boron electrophile. chemicalbook.comgoogle.com The reaction forms a boronic ester intermediate, PhB(OR)₂, which is subsequently hydrolyzed in an aqueous workup to yield the final this compound. chemicalbook.com The general two-step sequence is a versatile and widely employed method for accessing various arylboronic acids. organic-chemistry.orgrsc.org

Step 1: 3-Br-C₆H₄CCH + Mg → 3-(BrMg)C₆H₄CCH

Step 2: 3-(BrMg)C₆H₄CCH + B(OR)₃ → 3-((RO)₂B)C₆H₄CCH

Step 3: 3-((RO)₂B)C₆H₄CCH + H₂O → 3-(HO)₂BC₆H₄CCH + ROH

The use of additives like lithium chloride (LiCl) can be beneficial in preparing the aryl Grignard reagents, enabling the synthesis of arylboronic acids in high yields at moderate temperatures, such as 0°C. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a highly efficient and functional-group-tolerant route to arylboronic acids and their esters. beilstein-journals.orgnih.gov This method involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or with pinacolborane (HBpin), in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.org

The choice of ligand for the palladium center is crucial for catalytic efficiency. Systems combining a palladium source like Pd(dba)₂ with phosphine (B1218219) ligands such as bis(2-di-tert-butylphosphinophenyl)ether have proven effective for the borylation of a wide range of aryl bromides, including sterically hindered substrates. organic-chemistry.org Similarly, the catalyst PdCl₂(dppf) used in conjunction with a base like triethylamine (B128534) (Et₃N) in a solvent such as dioxane provides high yields of arylboronates and tolerates various functional groups. organic-chemistry.org These methods offer a practical alternative to Grignard-based syntheses, especially when sensitive functional groups are present on the aromatic ring. nih.govorganic-chemistry.org

| Catalyst System | Boron Source | Base | Substrate | Key Features | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf) | Pinacolborane | Et₃N | Aryl Halides/Triflates | High yields, tolerates carbonyl, cyano, and nitro groups. | organic-chemistry.org |

| Pd(dba)₂ / t-Bu-DPEphos | Pinacolborane | Et₃N | Aryl Bromides/Chlorides | Effective for sterically hindered ortho-substituted bromides. | organic-chemistry.org |

| Pd(dba)₂ / DPEphos or XPhos | Bis(pinacolato)diboron | KOAc | Aryl Halides | Applicable to liquid substrates under neat conditions. | beilstein-journals.org |

An alternative strategy involves introducing the ethynyl (B1212043) group onto a pre-functionalized phenylboronic acid. This approach is particularly useful when the starting material, such as 3-formylphenylboronic acid, is more readily available or when direct borylation of an ethynyl-containing arene is challenging. A prominent example of this strategy is the conversion of an aldehyde to a terminal alkyne. The synthesis of 4-ethynylphenylboronic acid has been achieved by reacting 4-formylphenylboronic acid with the Bestmann-Ohira reagent. researchgate.net This transformation can be applied to the meta-isomer to produce this compound from 3-formylphenylboronic acid. This post-synthetic modification broadens the range of accessible precursors for the target molecule.

Synthesis of Isomeric Ethynylphenylboronic Acids (e.g., ortho-, meta-, para-isomers)

This compound is the meta-isomer of a set of three constitutional isomers, which also includes (2-ethynylphenyl)boronic acid (ortho) and (4-ethynylphenyl)boronic acid (para). rsc.orgrsc.org The synthesis of each isomer generally follows the established routes described above, starting from the corresponding ortho-, meta-, or para-substituted aryl halide.

These isomers are valuable as distinct building blocks in materials science. For example, all three isomers have been utilized in the post-synthetic modification of Covalent Organic Frameworks (COFs). rsc.orgrsc.org By reacting (2-ethynylphenyl)boronic acid, this compound, or (4-ethynylphenyl)boronic acid with a pre-formed COF, researchers can create isomeric frameworks with identical compositions but different spatial orientations of the boronic acid groups within the pores. rsc.orgrsc.org This precise pore surface engineering leads to materials with distinct properties, such as varied pKa values and different affinities for guest molecules. rsc.org The pKa values of the boronic acid isomers themselves are influenced by the position of the ethynyl group. rsc.orgrsc.org

| Isomer | Systematic Name | pKa Value | Reference |

|---|---|---|---|

| ortho | (2-Ethynylphenyl)boronic acid | 8.36 ± 0.58 | rsc.orgrsc.org |

| meta | This compound | 7.87 ± 0.10 | rsc.orgrsc.org |

| para | (4-Ethynylphenyl)boronic acid | 7.97 ± 0.10 | rsc.orgrsc.org |

Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more environmentally friendly methods for the synthesis of arylboronic acids. These "green" approaches aim to minimize waste, avoid toxic heavy metals, and utilize milder reaction conditions.

One such strategy is the methanol-promoted Sandmeyer borylation of arylamines. organic-chemistry.org This method uses sodium nitrite (B80452) and hydrochloric acid for diazotization, followed by borylation, and can proceed at room temperature without a catalyst, offering a cost-effective and environmentally benign alternative to traditional metal-catalyzed routes. organic-chemistry.orgorganic-chemistry.org

Photocatalysis represents another significant green approach. Photoorganocatalytic methods have been developed for various transformations of arylboronic acids, such as their conversion to phenols using an organic photocatalyst, water as the solvent, and standard light bulbs for irradiation. thieme-connect.com Visible-light-induced borylation of aryl halides offers a metal-free pathway to boronic acids and esters with broad functional group tolerance. organic-chemistry.org These photochemical methods often provide high atom economy and a low E-factor (Environmental factor). rsc.org

Stereoselective Synthesis of Advanced this compound Derivatives

While this compound itself is achiral, it serves as a crucial starting material for the stereoselective synthesis of more complex, advanced derivatives bearing stereocenters. These methods are critical for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science.

One powerful technique is the Matteson homologation of boronic esters. uni-saarland.de This iterative process allows for the stereoselective elongation of a carbon chain attached to the boron atom. By reacting a chiral boronic ester with a carbenoid, an α-chloro boronic ester is formed with high diastereoselectivity. This intermediate can then be reacted with various nucleophiles to create α-chiral substituted alkylboronic esters, which can be further elaborated. uni-saarland.de This methodology could be applied to derivatives of this compound to construct complex side chains with precise stereochemical control.

Another approach involves the stereospecific synthesis of tertiary propargylic boronic esters from borylated cyclopropanes. acs.org This method allows for the creation of acyclic fragments containing vicinal tertiary or quaternary stereocenters with high diastereomeric ratios. acs.org Furthermore, the stereoselective synthesis of tetrasubstituted alkenylboronates has been achieved through the reaction of 1,1-organodiboronates with carbonyl compounds. nih.gov These advanced synthetic strategies highlight the utility of the ethynylphenylboronic acid scaffold in building sophisticated and stereochemically defined molecules. uni-saarland.deacs.orgnih.gov

Large-Scale Preparations and Industrial Synthesis Considerations

The industrial-scale synthesis of this compound is critical due to its role as a key building block in the production of various pharmaceuticals and advanced materials. The primary considerations for large-scale manufacturing are process safety, economic viability, scalability of the synthetic route, and the environmental impact of the process. A common and scalable approach to this compound involves the strategic introduction of the ethynyl and boronic acid functionalities onto a benzene (B151609) ring.

A prevalent strategy for large-scale synthesis begins with a readily available and cost-effective starting material, such as 3-bromoaniline (B18343) or 3-bromophenylboronic acid. The synthesis of 3-bromophenylboronic acid itself can be achieved on an industrial scale from m-dibromobenzene through a Grignard or organolithium intermediate, followed by reaction with a borate ester. ontosight.aiprepchem.com

One of the most industrially viable methods for constructing the ethynylphenyl moiety is the Sonogashira cross-coupling reaction. This reaction is favored for its reliability and functional group tolerance. For the synthesis of this compound, a particularly efficient route involves the coupling of a protected alkyne, such as trimethylsilylacetylene (B32187), with a borylated aryl halide. A scalable synthesis analogous to that of the regioisomeric (4-((trimethylsilyl)ethynyl)phenyl)boronic acid suggests a highly efficient process.

This process typically utilizes a palladium catalyst, with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhancing catalytic activity and stability. The reaction is generally carried out in a mixed solvent system, for instance, water and isopropyl alcohol, which is advantageous from both a cost and environmental perspective. The use of a mild base like sodium bicarbonate is also preferred for large-scale operations to minimize side reactions and corrosion of equipment.

A representative scalable synthesis can be outlined as follows:

Sonogashira Coupling: 3-Bromophenylboronic acid is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a copper(I) co-catalyst. The reaction is performed in a suitable solvent system at an elevated temperature to ensure a reasonable reaction rate.

Deprotection: The resulting (3-((trimethylsilyl)ethynyl)phenyl)boronic acid is then deprotected to yield the final product. This is typically achieved under mild basic or fluoride-mediated conditions.

Purification: For industrial-scale production, purification is a critical step to achieve the high purity required for pharmaceutical applications. While laboratory-scale purifications often rely on column chromatography, large-scale processes favor crystallization due to its cost-effectiveness and scalability. An alternative method involves the formation of a salt of the boronic acid, which can be selectively precipitated and then neutralized to afford the pure product.

The table below summarizes typical parameters for a scalable Sonogashira coupling reaction, based on analogous industrial processes for similar compounds.

| Parameter | Details |

| Starting Material | 3-Bromophenylboronic acid |

| Reagent | Trimethylsilylacetylene |

| Catalyst | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) |

| Co-catalyst | Copper(I) iodide (CuI) |

| Base | Sodium bicarbonate (NaHCO₃) |

| Solvent | Water and Isopropyl Alcohol |

| Temperature | ~85 °C |

| Reaction Time | Several hours to overnight |

| Purification | Crystallization or Salt Formation/Neutralization |

Another potential large-scale route starts with 3-ethynylaniline (B136080), an important intermediate in the synthesis of anticancer drugs like erlotinib. guidechem.com The synthesis of 3-ethynylaniline itself has been optimized for large-scale production. google.com From 3-ethynylaniline, the amino group can be converted to a boronic acid group via a Sandmeyer-type reaction, involving diazotization followed by a borylation step. However, this route can be more challenging to control on a large scale due to the reactive nature of diazonium salts.

Key considerations for the industrial synthesis of this compound include:

Cost of Raw Materials: The price of starting materials like 3-bromophenylboronic acid and the palladium catalyst significantly influences the final product's cost.

Catalyst Efficiency and Recovery: High catalyst turnover numbers are desirable. Methods for recovering and recycling the palladium catalyst are often implemented in industrial settings to reduce costs and waste.

Process Safety: The handling of flammable solvents and potentially pyrophoric reagents (if organolithium compounds are used) requires strict safety protocols. The exothermicity of the reactions must also be managed.

Waste Management: The process should be designed to minimize waste generation. Aqueous workups and the use of recyclable solvents are preferred.

Product Purity and Analysis: Stringent quality control is necessary to ensure the final product meets the specifications for its intended application, often requiring the use of analytical techniques like HPLC, NMR, and mass spectrometry. ontosight.ai

The development of robust and cost-effective large-scale synthetic methods for this compound continues to be an active area of research, driven by its increasing demand in the pharmaceutical and materials science industries.

Reactivity and Mechanistic Studies of 3 Ethynylphenyl Boronic Acid

Role of the Boronic Acid Moiety in Chemical Transformations

The boronic acid group, -B(OH)₂, is an electron-deficient species that acts as a Lewis acid and is central to the molecule's utility in molecular recognition and dynamic covalent chemistry. wiley-vch.de

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. nih.govnih.gov This reaction is an equilibrium process that is highly dependent on the pH of the solution. mdpi.com

In an aqueous environment, the boronic acid (a trigonal, sp²-hybridized species) exists in equilibrium with its anionic tetrahedral boronate form. nih.govmdpi.com The formation of the boronate anion is favored at pH values greater than or equal to the pKa of the boronic acid. rsc.org This tetrahedral intermediate is significantly more reactive towards diols than the neutral boronic acid. mdpi.com The subsequent reaction with a diol molecule results in the formation of a stable five- or six-membered cyclic ester, releasing water. nih.govrsc.org This process is reversible; lowering the pH below the pKa shifts the equilibrium back, causing the dissociation of the cyclic ester and the release of the diol. rsc.org

For (3-Ethynylphenyl)boronic acid, the pKa has been determined to be 7.87 ± 0.10. rsc.org This specific pKa value dictates the pH range at which it can effectively bind to diols, a property that has been exploited in the functionalization of Covalent Organic Frameworks (COFs) for the selective capture of nucleosides, which contain diol functionalities. rsc.org

Table 1: pKa Values of this compound and Related Compounds This table presents the pKa values for isomeric ethynylphenylboronic acids, demonstrating the influence of the substituent position on acidity.

| Compound | pKa Value |

|---|---|

| (2-Ethynylphenyl)boronic acid | 8.36 ± 0.58 |

| This compound | 7.87 ± 0.10 |

| (4-Ethynylphenyl)boronic acid | 7.97 ± 0.10 |

Data sourced from rsc.org.

The boron atom in a boronic acid has a vacant p-orbital, making it electron-deficient and a classic Lewis acid. wiley-vch.de As a Lewis acid, it can accept a pair of electrons from a Lewis base. nih.gov This fundamental property governs its interaction with various nucleophiles, including hydroxide (B78521) ions, amines, and other electron-donating species. nih.govru.nl

The interaction with the hydroxide ion, a strong Lewis base, is the basis for the formation of the tetrahedral hydroxyboronate anion in aqueous media. wiley-vch.de Beyond water, boronic acids can form complexes with other Lewis bases. nih.gov These interactions are crucial in various applications, from the design of anion sensors to the mechanism of enzyme inhibition, where the boronic acid can interact with Lewis basic amino acid residues in an enzyme's active site. nih.govnih.gov The Lewis acidity of the boronic acid moiety in this compound enables its use as a building block in supramolecular chemistry and as a component in materials designed for anion recognition. nih.govru.nl

Reactivity of the Ethynyl (B1212043) Group in this compound

The ethynyl group (–C≡CH) is a high-energy functional group that serves as a versatile handle for a multitude of organic transformations, particularly carbon-carbon bond-forming reactions.

The terminal alkyne is characterized by its ability to undergo a variety of addition and coupling reactions. Unwanted reactivity of the alkyne group can sometimes be a limitation in certain synthetic procedures, such as C-H borylation, but it also presents a wealth of opportunities for molecular elaboration. researchgate.net Borylated aromatic alkynes are valuable precursors for conjugated polymeric materials and have applications in crystal engineering and molecular sensing. researchgate.net

Key reactions involving the terminal alkyne of this compound and related compounds include:

Cross-Coupling Reactions: The molecule can participate in Sonogashira-type cross-coupling reactions, a powerful method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. researchgate.net

Hydrosilylation: The alkyne can be selectively hydrosilylated to produce vinylsilanes or geminal bis(silanes), which are valuable synthetic intermediates. rsc.org

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole derivatives. rsc.org

Diazo Coupling: Related ethynylphenyl compounds, such as 3-aminophenylacetylene, have been used in diazo coupling reactions, demonstrating the utility of the ethynylphenyl scaffold in polymer synthesis. acs.org

Table 2: Representative Reactions of the Terminal Alkyne Group This table summarizes key transformations possible at the ethynyl moiety of this compound, highlighting its synthetic versatility.

| Reaction Type | Reagents/Catalyst | Product Type |

|---|---|---|

| Sonogashira-type Coupling | Aryl Halide, Pd Catalyst, Base | Internal Alkyne |

| Dihydrosilylation | Hydrosilane, B(C₆F₅)₃ Catalyst | Vinylsilane / Geminal bis(silane) |

| Azide-Alkyne Cycloaddition | Organic Azide (B81097), Cu(I) Catalyst | 1,2,3-Triazole |

| Diazo Coupling | Diazonium Salt | Azo-linked Polymer |

Information sourced from researchgate.netrsc.orgrsc.orgacs.org.

The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is notably more acidic than hydrogens on sp² or sp³ carbons. The typical pKa of a terminal alkyne proton is around 25. This acidity allows for its removal by a sufficiently strong base (e.g., an organolithium reagent or sodium amide) to generate a terminal acetylide anion. This acetylide is a potent carbon nucleophile that can be used in a variety of bond-forming reactions, such as alkylation or addition to carbonyl compounds.

In a related ethynyl phenyl compound, the characteristic proton peak for the acetylene (B1199291) hydrogen was observed in the ¹H NMR spectrum between 4.1 and 4.4 ppm, confirming its presence and distinct electronic environment. acs.org This acidic proton is the gateway to the rich nucleophilic chemistry of the ethynyl group.

Intramolecular Reactivity and Cyclization Pathways

The presence of two reactive groups—the boronic acid and the ethynyl group—on the same phenyl scaffold opens up the possibility of intramolecular reactions to form cyclic structures. While specific studies detailing the intramolecular cyclization of this compound itself are not prominent, the reactivity of analogous systems provides strong evidence for such potential pathways.

For instance, related 1-(2-ethynylphenyl)naphthalene compounds undergo smooth cycloisomerization in the presence of a platinum catalyst (PtCl₂) to yield benzo[c]phenanthrene (B127203) structures. researchgate.net Similarly, 1-(2-ethynylphenyl)-1H-indoles can be transformed into complex indolo[1,2-a]quinolin-5(6H)-ones through a one-pot gold-catalyzed oxidation of the alkyne followed by an acid-promoted intramolecular cyclization. unimi.it These reactions showcase the propensity of the ethynylphenyl unit to act as a precursor for the synthesis of polycyclic aromatic and heterocyclic systems. researchgate.netunimi.it Such transition-metal-catalyzed cyclization strategies represent a powerful method for constructing medium-sized heterocycles and complex molecular architectures. researchgate.net

Mechanistic Investigations of Key Reactions

The synthetic utility of this compound is most prominently featured in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. wikipedia.orgbyjus.com Mechanistic investigations into these reactions provide critical insights into the catalytic cycle, the roles of various reagents, and the factors governing reaction efficiency and selectivity.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. byjus.comlibretexts.org The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The boronic acid, in the presence of a base, forms a more nucleophilic tetracoordinate boronate species, [Ar'-B(OH)₃]⁻. wikipedia.org This boronate then reacts with the Pd(II) complex. A ligand (X) on the palladium is exchanged for the organic group (Ar') from the boron atom, resulting in a new diorganopalladium(II) complex (Ar-Pd-Ar'). libretexts.org Detailed studies have suggested that this step can be complex, sometimes proceeding through an anion-exchange-first mechanism before the transfer of the organic group. pku.edu.cn Transmetalation is often identified as the rate-determining step in the catalytic cycle. pku.edu.cn

Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the diorganopalladium(II) complex are coupled, forming a new carbon-carbon bond and the desired biaryl product (Ar-Ar'). This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then enter another cycle. wikipedia.org

Throughout the cycle, the formation of off-cycle, inactive palladium species can occur, which may inhibit the reaction. nih.gov The choice of ligands on the palladium catalyst is critical for stabilizing the intermediates and promoting the desired reaction steps. libretexts.org

The presence of a base is indispensable for the success of Suzuki-Miyaura coupling reactions, and its role is multifaceted. wikipedia.org For a long time, the precise function of the base was not fully understood, but it is now recognized as a key activator in the catalytic cycle. wikipedia.org

The primary function of the base is to activate the boronic acid. Boronic acids are relatively weak Lewis acids and are not sufficiently nucleophilic to undergo transmetalation with the organopalladium(II) complex directly. The base reacts with the tricoordinate boronic acid (R-B(OH)₂) to form a more electron-rich, nucleophilic tetracoordinate boronate species ([R-B(OH)₃]⁻ or [R-B(OR')₃]⁻). wikipedia.orgorganic-chemistry.org This activation increases the electron density on the boron-bound carbon atom, facilitating its transfer to the electropositive palladium center during transmetalation. wikipedia.org The pKa of this compound (7.87) indicates that a sufficiently strong base is required to achieve this transformation in the reaction medium. rsc.org

Furthermore, the base is directly involved in the transmetalation step itself. The boronate anion displaces the halide or other ligand from the Ar-Pd-X intermediate. libretexts.org Some mechanistic proposals even suggest a "base-assisted transmetalation" where the base plays a more direct role in the ligand exchange process at the metal center. nih.gov

The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH) can significantly influence the reaction outcome. wikipedia.org Factors such as base strength, solubility, and the nature of the cation can affect the reaction rate and yield. For instance, in systems using protected boronic acids like MIDA boronates, the choice of base can control the rate of hydrolysis, thereby enabling a slow release of the active boronic acid into the reaction mixture. nih.gov This controlled release is particularly beneficial when dealing with unstable boronic acids that might otherwise decompose under the reaction conditions. nih.gov

Applications of 3 Ethynylphenyl Boronic Acid in Organic Synthesis

Cross-Coupling Reactions

The primary utility of (3-ethynylphenyl)boronic acid lies in its participation in palladium-catalyzed cross-coupling reactions. The boronic acid group readily engages in Suzuki-Miyaura coupling, while the terminal ethynyl (B1212043) group provides a handle for Sonogashira coupling. This orthogonality allows chemists to introduce diverse substituents at two different points of the phenyl ring in a controlled manner.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron species and an organohalide or triflate. libretexts.orgfishersci.es this compound serves as the organoboron partner in this reaction, enabling the attachment of the 3-ethynylphenyl moiety to a wide variety of substrates while preserving the synthetically valuable alkyne group for subsequent transformations. fishersci.es The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov

The success and scope of the Suzuki-Miyaura coupling involving this compound are largely dictated by the nature of the coupling partner, specifically the organohalide or pseudohalide. The reactivity of the leaving group on the coupling partner generally follows the trend: I > Br > OTf (triflate) >> Cl. fishersci.es

Aryl iodides and bromides are highly effective coupling partners, reacting readily with this compound under standard conditions to form biaryl structures. Aryl triflates are also excellent substrates. organic-chemistry.org Aryl chlorides, being less reactive due to the strong C-Cl bond, often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve good yields. organic-chemistry.orgnobelprize.org

The electronic properties of the coupling partner also play a role. Electron-deficient halides (containing electron-withdrawing groups) typically undergo oxidative addition to the palladium(0) center more rapidly, leading to faster reactions. Conversely, electron-rich halides may require higher temperatures or longer reaction times. Steric hindrance on the coupling partner, particularly at the positions ortho to the halide, can significantly slow down the reaction rate and may require careful optimization of the catalyst system to achieve acceptable yields. researchgate.net While vinyl halides are also viable coupling partners for forming styrenyl derivatives, the stereochemical integrity of the double bond is a key consideration. libretexts.org

| Coupling Partner Type | General Reactivity | Notes |

| Aryl Iodides | Excellent | Highly reactive, suitable for a broad range of catalyst systems. |

| Aryl Bromides | Good to Excellent | Widely used; less reactive than iodides but generally effective. |

| Aryl Triflates | Good to Excellent | Reactivity is comparable to bromides; a common alternative to halides. organic-chemistry.org |

| Aryl Chlorides | Fair to Good | Least reactive halide; requires highly active catalysts and specific ligands for efficient coupling. nobelprize.org |

| Vinyl Halides | Good | Effective for synthesizing conjugated systems; stereochemistry must be controlled. libretexts.org |

| Heteroaryl Halides | Variable | Reactivity depends on the heterocycle and position of the halide; can be challenging due to catalyst inhibition or substrate instability. nih.gov |

The choice of catalyst system is critical for a successful Suzuki-Miyaura coupling. A typical system consists of a palladium precursor, a stabilizing ligand, and a base, all dissolved in an appropriate solvent. libretexts.org

Palladium Precursors: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org These precursors generate the active palladium(0) species in situ.

Ligands: Ligands are crucial for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influencing the reaction's scope and efficiency. For coupling with this compound, a variety of phosphine-based ligands are effective.

Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.

Bulky, Electron-Rich Trialkylphosphines: Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are highly effective, particularly for coupling less reactive aryl chlorides and for reactions run at room temperature. organic-chemistry.org

Buchwald Ligands: Specialized biarylphosphines like SPhos and XPhos are known for their high activity, enabling the coupling of a very broad range of substrates, including challenging heteroaryl halides and sterically hindered partners. mit.edu

Other Ligands: Water-soluble ligands can facilitate reactions in aqueous media, while N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphines, offering high stability and reactivity.

Bases and Solvents: A base is required to activate the boronic acid by forming a more nucleophilic boronate species. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). The choice of base can influence the reaction rate and prevent side reactions. Solvents range from toluene (B28343) and dioxane to more polar options like dimethylformamide (DMF) and aqueous mixtures.

| Component | Examples | Role in Reaction |

| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the catalyst, modulates reactivity, enables coupling of challenging substrates. organic-chemistry.orgmit.edu |

| Base | K₂CO₃, K₃PO₄, CsF, NaOH | Activates the boronic acid to facilitate transmetalation. organic-chemistry.orgresearchgate.net |

| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water | Solubilizes reactants and influences catalyst activity and stability. |

When this compound is coupled with a stereodefined partner, such as a (Z)-alkenyl halide, controlling the stereochemical outcome is paramount. While Suzuki-Miyaura couplings are generally considered to be stereoretentive, isomerization of the double bond geometry (e.g., Z to E) can occur, and the extent of this isomerization is highly dependent on the ligand used. organic-chemistry.orgresearchgate.net

Research has shown that for couplings involving (Z)-alkenyl halides, the choice of phosphine ligand on the palladium catalyst is the single most important factor in preserving the original stereochemistry. organic-chemistry.org In a study comparing various ligands, it was found that catalysts like Pd(P(t-Bu)₃)₂ could lead to significant Z-to-E isomerization. In contrast, the use of Pd(P(o-Tol)₃)₂ (bis(tri-o-tolylphosphine)palladium(II) chloride) as the catalyst proved to be optimal for retaining the Z-geometry of the olefin. organic-chemistry.org This catalyst system allows the desired cross-coupled products to be formed in high yields and with high stereochemical fidelity under mild conditions. organic-chemistry.org The mechanism of isomerization is thought to involve a zwitterionic palladium carbene intermediate, the formation of which is suppressed by specific ligands like P(o-Tol)₃. organic-chemistry.org Therefore, for stereocritical syntheses using this compound, careful selection of the ligand is essential to control the stereochemical outcome.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. d-nb.infonih.gov This reaction provides a powerful method for C(sp)-C(sp²) bond formation. The terminal alkyne on this compound can be functionalized via the Sonogashira reaction, creating a new, more elaborate boronic acid that can then be used in a subsequent Suzuki-Miyaura coupling. This sequential strategy vastly expands the molecular complexity that can be achieved from a single starting material.

In this synthetic approach, this compound acts as the terminal alkyne component in a Sonogashira coupling. It can be reacted with a diverse array of aryl or vinyl halides (or triflates) to append new groups to the ethynyl moiety. This transformation yields a new boronic acid derivative, which retains the boronic acid function for a subsequent Suzuki coupling.

The reaction is typically carried out using a dual catalyst system. A palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂, generates the key organopalladium intermediate from the halide. A copper(I) salt, usually copper(I) iodide (CuI), acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step. rsc.org The reaction is run in the presence of an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which acts as both the base and, often, the solvent. rsc.org

This derivatization strategy is highly effective for several reasons:

Modularity: A wide variety of functional groups can be introduced by simply changing the aryl/vinyl halide coupling partner.

Orthogonality: The Sonogashira reaction conditions are typically compatible with the boronic acid group, leaving it intact for the next step.

Increased Complexity: It allows for the construction of complex, non-symmetrical biaryl or styrenyl systems with an internal alkyne linker. For example, one could first perform a Sonogashira coupling of this compound with 4-iodotoluene, and then perform a Suzuki coupling of the resulting boronic acid with 4-bromoanisole (B123540) to create a precisely substituted, complex molecule.

This approach has proven particularly valuable in materials science and medicinal chemistry for synthesizing conjugated oligomers and complex drug-like scaffolds. core.ac.uk

| Component | Example Reagents | Role in Derivatization |

| Terminal Alkyne | This compound | The starting scaffold to be functionalized. |

| Coupling Partner | Aryl/Vinyl Iodides, Bromides, Triflates | The source of the new group to be added to the alkyne. |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Facilitates oxidative addition to the halide partner. rsc.org |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Activates the terminal alkyne by forming a copper acetylide. rsc.org |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Scavenges the HX byproduct and serves as the reaction medium. |

Chan-Lam Coupling and Related Oxidative Couplings

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, specifically aryl-oxygen and aryl-nitrogen bonds. wikipedia.orgambeed.comalfa-chemistry.com This reaction typically involves the coupling of an arylboronic acid with an alcohol or an amine. wikipedia.org A key advantage of the Chan-Lam coupling is its ability to be performed at room temperature and in the presence of air, offering a milder alternative to other cross-coupling methods like the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by copper complexes, and the mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the desired product. wikipedia.orgalfa-chemistry.com

The general scope of the Chan-Lam coupling is broad, accommodating a variety of phenols, amines, anilines, amides, and other N-H and O-H containing compounds. alfa-chemistry.comorganic-chemistry.org While specific examples detailing the use of this compound in Chan-Lam couplings are not prevalent in the provided search results, the reaction's tolerance for various functional groups suggests its applicability. For instance, the nitrile group, another functional group that can sometimes interfere with catalytic cycles, has been shown to be tolerated in Chan-Lam couplings. wikipedia.org This suggests that the ethynyl group of this compound would likely be compatible with the reaction conditions.

Related oxidative couplings, often utilizing copper or other transition metals, also represent potential applications for this compound. These reactions proceed through an oxidative mechanism to form new bonds. chemrxiv.org

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Stille, Liebeskind-Srogl)

Beyond the more common Suzuki and Sonogashira couplings, this compound can participate in other important cross-coupling reactions.

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium. u-tokyo.ac.jp While the primary reactants are organostannanes, variations of the Stille reaction can indirectly involve boronic acids. For instance, boronic acids can be converted to the necessary organostannane partners. The Stille reaction is known for its tolerance of a wide array of functional groups. u-tokyo.ac.jp

Liebeskind-Srogl Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgnih.gov A key feature of the first-generation Liebeskind-Srogl coupling is that it proceeds under neutral conditions, without the need for a base. ucl.ac.uk The reaction is mediated by a stoichiometric amount of a copper(I) carboxylate. wikipedia.orgucl.ac.uk The versatility of this reaction has been demonstrated in the total synthesis of several natural products. wikipedia.org The scope of the Liebeskind-Srogl coupling is quite broad, with various boronic acids being suitable coupling partners. nih.govresearchgate.net This suggests that this compound could be effectively employed in this transformation to introduce the ethynylphenyl moiety.

A notable application of a copper-mediated Suzuki-Miyaura coupling, which shares mechanistic features with the Liebeskind-Srogl reaction (specifically the use of a copper co-catalyst), was used in the synthesis of a pentaporphyrinic gear. rsc.org In this instance, a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) complex was used to facilitate the transmetalation from the boronic acid to the palladium catalyst under mild, non-basic conditions. rsc.org

"Click Chemistry" Applications

The ethynyl group of this compound is a perfect handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and selectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Ethynyl Moiety

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. acs.orgmdpi.com It involves the reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. acs.orgscielo.org.mx This reaction is extremely reliable and proceeds under mild conditions, often in aqueous solvents. mdpi.com

This compound can serve as the alkyne component in CuAAC reactions. However, a potential complication is the degradation of the boronic acid moiety in the presence of the copper(I) catalyst. nih.gov To circumvent this issue, strategies such as the use of fluoride (B91410) to protect the boronic acid have been developed. researchgate.net Phenylboronic acid itself has been used as a reducing agent to generate the active Cu(I) catalyst from CuSO4 in situ for CuAAC reactions. scielo.org.mx

The CuAAC reaction has been employed to synthesize a variety of complex molecules, including triazolylcoumarins and ferrocenyl-triazoles through multicomponent reactions. rsc.org The broad utility and high functional group tolerance of CuAAC make it a powerful tool for modifying molecules containing the this compound scaffold. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| This compound (or derivative) | Organic Azide | Copper(I) | 1,2,3-Triazole with boronic acid moiety | nih.gov |

| Terminal Alkyne | Alkyl Azide | CuSO4 / Phenylboronic acid | 1,4-Disubstituted-1,2,3-triazole | scielo.org.mx |

| Propiolic Acid | Azide | Cu(OAc)2 | Fully-substituted 1,2,3-triazole | rsc.org |

Petasis Borono-Mannich Reaction

The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid to form substituted amines. wikipedia.orgresearchgate.netorganic-chemistry.org

Three-Component Coupling Reactions

The classic PBM reaction is a three-component coupling that offers a direct and atom-economical route to highly functionalized amines. nih.govnih.gov The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which then reacts with the boronic acid. nih.gov An important feature of the Petasis reaction is the irreversible nature of the nucleophilic addition step, which often leads to high yields. organic-chemistry.org

The scope of the PBM reaction is broad, accommodating a wide range of amines and boronic acids. wikipedia.orgresearchgate.net While the initial reports focused on vinylboronic acids, the reaction has been extended to include arylboronic acids. nih.gov This makes this compound a suitable candidate for this transformation, allowing for the one-step synthesis of complex amines containing the ethynylphenyl group. The reaction's ability to generate molecular complexity rapidly from simple starting materials makes it a valuable tool in medicinal chemistry and diversity-oriented synthesis. nih.gov

Recent advancements have even expanded the PBM reaction to include alkylboronic acids via a radical-based mechanism, further highlighting the versatility of this multicomponent coupling. nih.gov

| Component 1 | Component 2 | Component 3 | Product | Ref. |

| Amine | Carbonyl | This compound | Substituted amine | wikipedia.orgresearchgate.net |

| Secondary Amine | Paraformaldehyde | Vinylboronic acid | Allylamine | nih.gov |

| Amine | Aldehyde | Alkyl boronate | C(sp3)-rich alkyl amine | nih.gov |

Functionalization of Hydroxyl Groups via Boronic Acid Catalysis

Boronic acid catalysis represents a powerful strategy for the direct functionalization of hydroxyl groups, which are ubiquitous in organic molecules such as alcohols and carboxylic acids. ualberta.ca Arylboronic acids can act as transient activating agents by forming a reversible covalent bond with a hydroxyl group. ualberta.ca This interaction enhances the leaving group ability of the hydroxyl moiety, facilitating subsequent nucleophilic substitution or other transformations without the need for stoichiometric activating reagents. ualberta.ca

The catalytic efficacy of an arylboronic acid is largely influenced by its Lewis acidity. ualberta.ca Electron-deficient arylboronic acids, for instance, are highly effective in activating alcohols by polarizing the carbon-oxygen bond. ualberta.ca The ethynyl substituent on the phenyl ring of this compound is electron-withdrawing, which increases the Lewis acidity of the boron center. This property makes it a potentially potent catalyst for reactions involving the activation of hydroxyl groups. This catalytic approach is part of an emerging field that offers a versatile method for direct hydroxyl group functionalization in the synthesis of pharmaceuticals and other fine chemicals. ualberta.ca

Table 1: General Principles of Boronic Acid Catalysis for Hydroxyl Group Activation

| Principle | Description | Reference |

|---|---|---|

| Catalytic Cycle | The arylboronic acid reversibly forms a boronate ester with the hydroxyl group of the substrate. This activates the substrate for reaction, and the catalyst is regenerated upon product formation. | ualberta.ca |

| Activation | The formation of the boronate ester polarizes the C-O bond, making the hydroxyl group a better leaving group. | ualberta.ca |

| Reactivity | Electron-withdrawing substituents on the aryl ring of the boronic acid increase its Lewis acidity and catalytic activity. | ualberta.ca |

Ring-Opening Reactions and Cycloadditions

The dual functionality of this compound allows it to participate in both ring-opening and cycloaddition reactions, serving as a versatile tool for constructing complex molecular architectures.

Ring-Opening Reactions: Boronic acids are known to catalyze the ring-opening of strained rings like epoxides. researchgate.netrsc.org They function as Lewis acids, coordinating to the oxygen atom of the epoxide to facilitate nucleophilic attack. In the case of 3,4-epoxy alcohols, boronic acid catalysts can direct the regioselective C-3 ring-opening by thiols, as the catalyst tethers both the epoxide and the nucleophile in the transition state. rsc.org While specific studies detailing this compound in simple epoxide ring-opening are not prevalent, its inherent Lewis acidity suggests its capability as a catalyst in such transformations. Furthermore, the boronic acid moiety, once incorporated into larger structures like polymers, can engage in reversible covalent interactions with diols, a process that involves the formation and cleavage of boronate esters, akin to a ring-opening/closing mechanism with the diol. rsc.org

Cycloaddition Reactions: The ethynyl group of this compound is a key participant in cycloaddition reactions. A notable application is in the post-synthetic modification of Covalent Organic Frameworks (COFs). rsc.orgrsc.org Specifically, this compound has been used as a monomer that reacts with a donor-acceptor COF (D-A-COF) through an aza-Diels-Alder cycloaddition. rsc.orgrsc.org This reaction precisely installs boronic acid functionalities into the pores of the COF. rsc.orgrsc.org This modification not only enhances the stability and crystallinity of the parent COF but also tunes its electronic properties and pore environment for specific applications, such as the selective recognition and adsorption of nucleosides. rsc.orgrsc.org

Table 2: Application of this compound in Cycloaddition

| Reaction Type | Substrate | Product | Key Finding | Reference |

|---|

| Aza-Diels-Alder Cycloaddition | this compound and a Donor-Acceptor Covalent Organic Framework (D-A-COF) | Boronic acid-functionalized COF (COF-m-BA) | Introduction of boronic acid groups into the COF pores enhances stability and enables selective adsorption of diols like adenosine. rsc.org | rsc.orgrsc.org |

Polymerization Chemistry involving Ethynylphenylboronic Acid

The ability of this compound to participate in polymerization reactions makes it a crucial component in materials science for creating functional polymers with tailored properties. Its primary role has been demonstrated in the synthesis and modification of Covalent Organic Frameworks (COFs). rsc.orgrsc.org

COFs are a class of porous crystalline polymers with ordered structures. The incorporation of this compound into these frameworks is achieved via post-synthetic modification. rsc.orgrsc.org In this process, the terminal alkyne of the boronic acid monomer undergoes a cycloaddition reaction with the existing COF structure, effectively grafting the (3-phenyl)boronic acid unit onto the polymer backbone. rsc.orgrsc.org

Table 3: Properties of COFs Modified with Ethynylphenylboronic Acid Isomers

| COF Type | Precursor Monomer | pKa of Boronic Acid Group in COF | Adsorption Capacity for Adenosine (mg g⁻¹) | Reference |

|---|---|---|---|---|

| COF-o-BA | (2-Ethynylphenyl)boronic acid | 4.66 | 2.80 | rsc.org |

| COF-m-BA | This compound | 3.64 | 4.47 | rsc.org |

| COF-p-BA | (4-Ethynylphenyl)boronic acid | 3.82 | 4.98 | rsc.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| This compound | C₈H₇BO₂ | Main subject of the article |

| (2-Ethynylphenyl)boronic acid | C₈H₇BO₂ | Isomeric precursor for COF synthesis |

| (4-Ethynylphenyl)boronic acid | C₈H₇BO₂ | Isomeric precursor for COF synthesis |

| Adenosine | C₁₀H₁₃N₅O₄ | Molecule adsorbed by functionalized COFs |

Advanced Materials Science and Supramolecular Chemistry

The unique bifunctionality of (3-Ethynylphenyl)boronic acid, featuring a reactive ethynyl (B1212043) group and a versatile boronic acid moiety, positions it as a valuable building block in the fields of advanced materials science and supramolecular chemistry. Its integration into complex architectures allows for the development of materials with tailored properties and functions.

Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Biological Probes

The boronic acid group is a key recognition motif for the design of chemical probes that target biological molecules containing polyhydroxy groups, such as carbohydrates. nih.gov Boronic acids can reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters. nih.govmdpi.com This interaction is central to the design of probes for sensing, detection, and interference in biological pathways. nih.gov The (3-Ethynylphenyl)boronic acid scaffold is particularly useful in this context, as the ethynyl (B1212043) group can be readily modified using reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to attach reporter molecules without interfering with the diol-binding function of the boronic acid. mdpi.com

Boronic acid-based fluorescent probes are widely developed for imaging carbohydrates, which are important biomarkers in numerous biological processes and diseases. nih.govrsc.org These probes typically consist of a boronic acid recognition site linked to a fluorophore. The binding of the boronic acid to a target diol, such as those found in saccharides on cell surfaces, can modulate the fluorescence properties of the probe, enabling detection and imaging. nih.govbohrium.com For instance, boronic acid probes have been used to selectively label cancer cells, which often overexpress certain glycoproteins, distinguishing them from normal cells. nih.gov

The compound this compound is an ideal precursor for creating such labeling agents. The ethynyl group provides a convenient point of attachment for a wide array of fluorescent dyes via Sonogashira coupling or click chemistry, allowing for the synthesis of a library of probes with varied photophysical properties. mdpi.comacs.org

Table 1: Examples of Boronic Acid-Based Fluorescent Probes and Their Applications This table is interactive and can be sorted by clicking on the column headers.

| Probe Type | Fluorophore | Target Analyte | Application |

|---|---|---|---|

| Dianthracene diboronic acid | Anthracene | Saccharides | Selective labeling of liver carcinoma cells nih.gov |

| Phenothiazine-based boronic acid | Phenothiazine | Hydroxyl acids | Sensing at acidic pH bohrium.com |

| Coumarin-based boronic acid | Coumarin | Hydrogen peroxide | Detection of reactive oxygen species mdpi.com |

Role in Drug Discovery and Development

The unique chemical properties of the boronic acid functional group have made it a valuable pharmacophore in modern drug discovery. mdpi.commdpi.comnih.gov Boron-containing compounds can act as potent enzyme inhibitors and have been successfully developed into approved pharmaceuticals. mdpi.commdpi.com The boronic acid's ability to form stable, yet reversible, covalent bonds with key active site residues of target enzymes is a primary mechanism of action. nih.govnih.gov

Several boronic acid-containing drugs have been approved for clinical use, demonstrating the viability of this class of compounds. Bortezomib (Velcade®) was the first proteasome inhibitor containing a boronic acid to be approved for treating multiple myeloma. nih.govmdpi.commdpi.com Its dipeptidyl boronic acid structure allows it to inhibit the proteasome by forming a stable complex with the N-terminal threonine residue in the enzyme's active site. nih.gov Following this success, other boronic acid drugs have been developed, including Ixazomib, another proteasome inhibitor, and Vaborbactam, a β-lactamase inhibitor used to combat antibiotic resistance. mdpi.commdpi.com

Table 2: FDA-Approved Boron-Containing Drugs This table is interactive and can be sorted by clicking on the column headers.

| Drug Name | Chemical Class | Mechanism of Action | Therapeutic Use | Year of FDA Approval |

|---|---|---|---|---|

| Bortezomib (Velcade®) | Dipeptidyl boronic acid | Proteasome inhibitor nih.govnih.gov | Multiple myeloma, mantle cell lymphoma | 2003 mdpi.commdpi.com |

| Ixazomib (Ninlaro®) | Peptidyl boronic acid | Proteasome inhibitor mdpi.com | Multiple myeloma | 2015 mdpi.com |

| Vaborbactam (in Vabomere®) | Cyclic boronic acid | β-lactamase inhibitor mdpi.com | Complicated urinary tract infections | 2017 mdpi.com |

| Tavaborole (Kerydin®) | Benzoxaborole | Leucyl-tRNA synthetase inhibitor | Onychomycosis (toenail fungus) | 2014 mdpi.com |

Boronic acids are particularly effective inhibitors of serine proteases. nih.gov The boron atom acts as a Lewis acid and is attacked by the nucleophilic hydroxyl group of the serine residue in the enzyme's catalytic triad. nih.gov This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in a highly stable adduct that blocks the enzyme's activity. nih.gov The specificity of these inhibitors can be tuned by modifying the peptide-like backbone attached to the boronic acid, allowing for the targeting of specific proteases. nih.govnih.gov For example, peptidyl boronic acids have been designed as potent and selective inhibitors of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer. nih.govnih.gov

Phenylboronic acid and its derivatives are utilized in the design of intelligent drug delivery systems. nih.gov These systems often exploit the interaction between boronic acids and the sialic acid residues that are overexpressed on the surface of many cancer cells. nih.gov Nanoparticles functionalized with phenylboronic acid can selectively bind to these cancer cells, leading to targeted drug accumulation and reduced off-target toxicity. nih.gov

Furthermore, the pH-dependent nature of the boronate ester bond is used to create pH-responsive drug delivery vehicles. nih.govresearchgate.net In the slightly acidic microenvironment of a tumor, the boronate ester linkage can become destabilized, triggering the release of the encapsulated drug directly at the target site. nih.govrsc.org The ethynyl group of this compound serves as a key linker for attaching such boronic acid moieties to polymers, nanoparticles, or drug molecules to construct these sophisticated delivery systems. nih.gov

Interactions with Biological Molecules

The biological applications of this compound are fundamentally rooted in the versatile reactivity of its boronic acid group. This moiety can engage in several key interactions with biological molecules:

Reversible Covalent Bonding with Diols: The most prominent interaction is the formation of cyclic boronate esters with molecules containing 1,2- or 1,3-diols. nih.govresearchgate.net This is the basis for its use in sensing and targeting carbohydrates, glycoproteins, and ribonucleosides. nih.govraineslab.com

Interaction with Lewis Bases: The boron atom in boronic acid is electron-deficient (a Lewis acid) and can accept an electron pair from nucleophilic amino acid residues within an enzyme's active site. nih.govresearchgate.net This is particularly important in its role as an inhibitor of hydrolases, such as serine proteases, where it interacts with active site serine residues. nih.govresearchgate.net Histidine residues can also interact with the boronic acid, further stabilizing the enzyme-inhibitor complex. nih.govresearchgate.net

These interactions allow boronic acid-containing molecules to bind to and modulate the function of a wide range of biological targets, underscoring their importance in chemical biology and medicinal chemistry.

Binding to Diols, Sugars, and Glycoproteins

A primary application of the boronic acid functional group lies in its capacity for reversible covalent complexation with compounds containing cis-diol functionalities. This interaction, which occurs readily in aqueous solutions at physiological pH, results in the formation of stable five- or six-membered cyclic boronate esters. The boronic acid group is a Lewis acid that can accept a pair of electrons from a Lewis base, and its interaction with diols is a key example of this property.

The binding process is highly dependent on factors such as pH, the pKa of the boronic acid, and the stereochemistry of the diol. Arylboronic acids featuring electron-withdrawing groups exhibit increased Lewis acidity, which can enhance diol complexation at physiological pH. The stability of the resulting boronate ester is also influenced by the structure of the sugar; for instance, sugars in their furanose form are often highly favored for binding. The kinetics of this binding process are generally rapid, with equilibria for many boronic acid-sugar pairs being reached within seconds. This reversible and dynamic nature makes boronic acids like this compound ideal for use in chemosensors designed for carbohydrate recognition on cell surfaces or for monitoring glucose levels.

| Principle | Description | Significance |

|---|---|---|

| Reversible Covalent Bonding | Forms cyclic boronate esters with 1,2- or 1,3-cis-diols in aqueous solutions. | Enables dynamic molecular recognition, essential for sensors and affinity chromatography. |

| pH Dependence | Binding affinity is modulated by pH, which affects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate. | Allows for controlled binding and release by altering environmental pH. |

| Structural Specificity | Binding affinity is sensitive to the specific sugar structure, with a preference for certain isomers (e.g., furanose forms of sugars). | Provides selectivity for targeting specific carbohydrates or glycoproteins. |

| Rapid Kinetics | The binding and dissociation reactions typically reach equilibrium within seconds. | Facilitates real-time sensing and rapid separation processes. |

Bioconjugation Chemistries

The boronic acid group is a versatile functional handle in the construction of complex bioconjugates. Bioconjugation refers to the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid. The unique reactivity of boronic acids allows them to be used in diverse biorthogonal chemistries to build multifunctional molecules for applications in fields like theranostics.

Recent research has demonstrated the use of boronic acid pairs for sequential cross-coupling reactions. For instance, by choosing arylboronic acids with specific substitution patterns, chemists can achieve selective reactivity. One boronic acid can be activated for a coupling reaction under specific catalytic conditions (e.g., with nickel) while a second, different boronic acid on the same molecule remains inert. This "bystander" boronic acid can then be activated for a subsequent, different coupling reaction (e.g., with copper). This stepwise approach facilitates the construction of complex architectures such as stapled peptides and protein-protein conjugates. The this compound molecule, with its arylboronic acid component, is a suitable candidate for participating in such transition-metal-catalyzed bioconjugation strategies.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure of (3-Ethynylphenyl)boronic acid. These calculations provide insights into the molecule's geometry, orbital energies, and electron distribution, which are fundamental to its chemical behavior.

Methodologies typically involve geometry optimization and frequency calculations using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). nih.govnih.gov Such calculations for substituted phenylboronic acids have been shown to accurately predict molecular parameters. longdom.orglongdom.org For this compound, the key structural features of interest are the bond lengths and angles of the boronic acid group, the phenyl ring, and the ethynyl (B1212043) substituent. The orientation of the hydroxyl groups relative to the phenyl ring can lead to different conformers (e.g., cis-trans, cis-cis), with small energy differences between them. nih.gov For instance, in a study of diindolylmethane-phenylboronic acid hybrids, the energy difference between the most and least stable conformers was found to be only 3.1 kcal/mol. nih.gov

A critical aspect of the electronic structure is the distribution and energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions. For example, DFT calculations on 3-cyanophenylboronic acid determined a HOMO-LUMO gap of 5.66 eV. longdom.orglongdom.org Similar calculations for this compound would elucidate the influence of the electron-withdrawing ethynyl group on these orbital energies. The HOMO is typically localized on the phenyl and ethynyl groups, while the LUMO is often centered on the boron atom and the aromatic ring, indicating the sites for nucleophilic and electrophilic attack, respectively.

The table below presents typical electronic properties that can be determined for substituted phenylboronic acids using quantum chemical calculations, based on data for analogous compounds.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates electron-donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Relates to chemical reactivity and stability; larger gap implies higher stability. longdom.org |

| Dipole Moment | ~ 2.0 to 4.0 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values presented are illustrative and based on DFT calculations for substituted phenylboronic acids found in the literature. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and reactivity of this compound in various environments, such as in solution or interacting with biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

A crucial prerequisite for accurate MD simulations is a well-parameterized force field. Standard force fields often lack parameters for boron-containing compounds. Therefore, developing a specific force field for boronic acids is a necessary first step. This involves using quantum mechanical data to parameterize bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces) associated with the boron atom. nih.govacs.org A recent study developed a polarizable force field for boronic acid and its interaction with the enzyme β-lactamase, demonstrating the feasibility and utility of such simulations. nih.govacs.org

For this compound, MD simulations could be employed to study:

Solvation and Aggregation: How the molecule interacts with solvent molecules (e.g., water, organic solvents) and its tendency to self-associate or form aggregates.

Conformational Dynamics: The flexibility of the molecule, including the rotation around the C-B bond and the dynamics of the hydroxyl and ethynyl groups in solution.

Binding to Active Sites: The interaction of this compound with the active site of an enzyme or a receptor. This is particularly relevant for drug design, where boronic acids are known to be potent enzyme inhibitors. Simulations can reveal the binding mode, key intermolecular interactions (like hydrogen bonds and covalent bonds with serine residues), and the associated binding free energy.

The development of polarizable force fields, such as the atom-bond electronegativity equalization method (ABEEM), allows for a more accurate description of the electrostatic interactions, which are critical for modeling the reactivity of the Lewis acidic boron center. nih.gov

Prediction of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for predicting the mechanisms and energetics of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

A prominent reaction of arylboronic acids is the Suzuki-Miyaura cross-coupling. Computational studies have extensively investigated this reaction, elucidating the roles of the catalyst, base, and solvent. nih.govacs.org For a reaction involving this compound, calculations would typically investigate the key steps:

Oxidative Addition: The addition of an aryl or vinyl halide to the palladium(0) catalyst.

Transmetalation: The transfer of the 3-ethynylphenyl group from the boron atom to the palladium center. This is often the rate-determining step, and its energetics can be significantly influenced by the nature of the boronic acid and the reaction conditions. Computational investigations have shown that boronic esters can also undergo direct transmetalation without prior hydrolysis.

Reductive Elimination: The final step where the coupled product is eliminated from the palladium complex, regenerating the catalyst.

The table below summarizes the type of energetic data that can be obtained from these computational studies.

| Parameter | Definition | Application to this compound Reactions |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Predicts the rate of reaction steps; a lower barrier indicates a faster reaction. |

| Reaction Energy (ΔGr) | The overall energy change from reactants to products. | Determines if a reaction is thermodynamically favorable (exergonic, ΔGr < 0) or unfavorable (endergonic, ΔGr > 0). |

| Intermediate Stability | The relative energy of transient species formed during the reaction. | Helps to understand the reaction pathway and the potential for side reactions. |

Structure-Property Relationship Elucidation

Computational methods are essential for elucidating the relationship between the molecular structure of this compound and its physicochemical properties. By systematically modifying the structure in silico and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be established.

One of the most important properties of a boronic acid is its Lewis acidity, which is quantified by its pKa. The acidity is strongly influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups, like the ethynyl group, are expected to increase the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid. This relationship can be described by the Hammett equation:

log(K/K₀) = ρσ

where K is the dissociation constant of the substituted acid, K₀ is for the unsubstituted acid, ρ is the reaction constant, and σ is the substituent constant. The Hammett constant for a meta-ethynyl group is positive, indicating its electron-withdrawing nature. Studies on substituted phenylboronic acids have shown a good correlation between their pKa values and Hammett constants, with a reaction constant (ρ) of approximately 2.06, which is significantly higher than that for benzoic acids (ρ = 1.00). mdpi.com This indicates a greater sensitivity of the boronic acid's acidity to substituent effects.

Computational studies can directly calculate the pKa of boronic acids by determining the free energy change of the dissociation reaction in a solvent model. mdpi.com These calculations can also reveal more subtle structural effects. For instance, computational work has shown that π-electron-withdrawing groups in the para-position can destabilize the formation of boroxine anhydrides from their boronic acid monomers.

The following table provides Hammett constants for relevant substituents, illustrating the electronic effect of the ethynyl group compared to others.

| Substituent (meta-position) | Hammett Constant (σ_m) | Expected Effect on Acidity |

| -H | 0.00 | Reference |

| -CH₃ | -0.06 | Decreases acidity |

| -C≡CH | ~0.21 | Increases acidity |

| -Cl | 0.37 | Increases acidity |

| -CN | 0.62 | Strongly increases acidity |

| -NO₂ | 0.73 | Very strongly increases acidity |

Data sourced from various compilations of Hammett constants.

These computational approaches not only rationalize observed properties but also allow for the predictive design of new boronic acid derivatives with tailored electronic and reactive properties for applications in catalysis, sensing, and materials science.

Future Directions and Emerging Research Areas

Novel Catalytic Applications

While boronic acids are well-established in cross-coupling reactions, the future catalytic applications of (3-Ethynylphenyl)boronic acid are envisioned to extend into more complex and specialized domains. The ethynyl (B1212043) group, in particular, offers a gateway to novel catalytic systems through its ability to coordinate with transition metals and participate in a variety of organic transformations.